3-Bromo-4-cyclopropylphenol
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Overview
Description
3-Bromo-4-cyclopropylphenol: is an organic compound with the molecular formula C9H9BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a cyclopropyl group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclopropylphenol typically involves the bromination of 4-cyclopropylphenol. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control reaction parameters such as temperature, concentration, and reaction time. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-cyclopropylphenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the hydroxyl group on the phenol ring make it highly reactive towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Bromination: this compound.
Oxidation: Corresponding quinones.
Reduction: Cyclohexanol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-cyclopropylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes and enzyme activities. It may also serve as a lead compound in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the phenolic hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its structural compatibility with the target molecules .
Comparison with Similar Compounds
- 3-Bromo-4-methylphenol
- 3-Bromo-4-ethylphenol
- 3-Bromo-4-propylphenol
Comparison: Compared to its analogs, 3-Bromo-4-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-bromo-4-cyclopropylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNAHPWDVRKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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